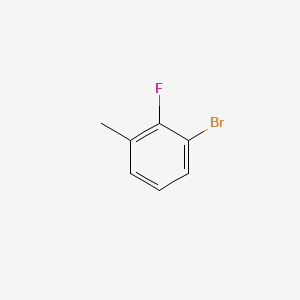

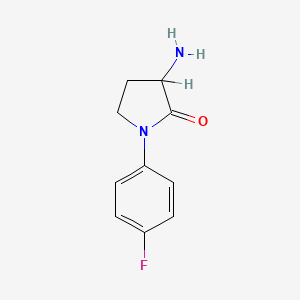

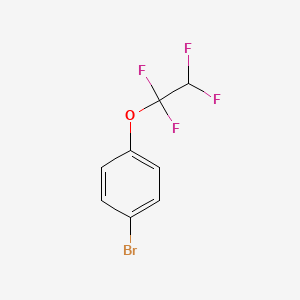

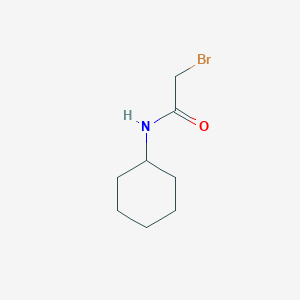

![molecular formula C12H16O2S B1266791 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid CAS No. 4365-63-3](/img/structure/B1266791.png)

2-[(4-Tert-butylphenyl)sulfanyl]acetic acid

説明

2-[(4-Tert-butylphenyl)sulfanyl]acetic acid, also known as TBPSA, is an organic compound with a wide range of applications in the field of organic synthesis and scientific research. It is a carboxylic acid that is used as a reagent in a variety of synthetic and analytical processes. TBPSA is a highly versatile compound that can be used in a variety of ways, including as a catalyst, a ligand, and a reagent. In addition, it has been used in a variety of biochemical and physiological studies due to its high reactivity and low toxicity.

科学的研究の応用

Larvicidal and Antimicrobial Activities

- Synthesis for Biological Applications : Novel derivatives of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid have been synthesized and evaluated for antimicrobial properties against bacterial and fungal pathogens. They also demonstrate potential in mosquito larvicidal activity (Kumara et al., 2015).

Chemical Synthesis and Characterization

- Chemiluminescence in Organic Chemistry : Research on sulfanyl-substituted bicyclic dioxetanes, which involve derivatives of this compound, shows their stability and chemiluminescence properties. These compounds have potential applications in analytical chemistry and bioimaging (Watanabe et al., 2010).

Interaction with Biological Molecules

- Human Serum Albumin Binding : Studies reveal how compounds related to this compound interact with human serum albumin, indicating their potential in drug delivery and pharmacokinetics (Cvijetić et al., 2014).

Metal Complex Synthesis

- Copper (II) Complexes : These derivatives have been used to synthesize copper (II) complexes, characterized by various analytical techniques, and evaluated for antimicrobial activities, indicating their potential in material science and biochemistry (Loginova et al., 2006).

Pharmacological Studies

- Acute Toxicity and Physicochemical Properties : Research on derivatives of this compound explores their acute toxicity and physical-chemical properties, relevant in the development of new pharmaceutical compounds (Salionov, 2015).

Antimicrobial Activity

- Silver(I) and Copper(II) Complexes : These derivatives form complexes with Ag(I) and Cu(II), showing significant antimicrobial properties against a range of bacterial strains, indicating their potential use in antimicrobial therapies (Chernyavskaya et al., 2006).

Drug Modification and Bioavailability

- Conjugation with Steroids : Research into conjugation of these derivatives with steroids aims to alter drug effects and bioavailability, relevant in the development of new therapeutic agents (Jurček et al., 2011).

Coordination Chemistry

- Cationic Palladium Complexes : Studies explore the formation of dinuclear palladium thiophenolate complexes, highlighting applications in catalysis and material science (Siedle et al., 2007).

Safety and Hazards

特性

IUPAC Name |

2-(4-tert-butylphenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMFURNUVGUONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901793 | |

| Record name | NoName_940 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4365-63-3 | |

| Record name | 4365-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。